2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate
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Overview
Description
2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate is an organic compound with the molecular formula C13H8Cl2O4S It is a derivative of benzenesulfonate, featuring both chloro and formyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate can be synthesized through a reaction involving salicylaldehyde or 4-hydroxybenzaldehyde with various aryl sulfonyl chlorides under basic conditions . The reaction typically involves the use of a base such as potassium carbonate to facilitate the formation of the sulfonate ester linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Conversion of the formyl group to an alcohol.
Scientific Research Applications
2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the formation of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmacophore in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate involves its interaction with various molecular targets. The chloro and formyl groups can participate in different chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-fluorobenzaldehyde: Similar structure but with a fluorine atom instead of a sulfonate group.
4-Chlorobenzenesulfonate: Lacks the formyl group, making it less reactive in certain contexts.
2-Formylphenyl 4-chlorobenzenesulfonate: Similar but with the formyl group in a different position.
Uniqueness
2-Chloro-4-formylphenyl 4-chlorobenzenesulfonate is unique due to the presence of both chloro and formyl groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
IUPAC Name |
(2-chloro-4-formylphenyl) 4-chlorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O4S/c14-10-2-4-11(5-3-10)20(17,18)19-13-6-1-9(8-16)7-12(13)15/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKDEZXFPHSXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)OC2=C(C=C(C=C2)C=O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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